Boc-(R)-alpha-(3-phenyl-allyl)-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-alpha-(3-phenyl-allyl)-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an alpha-positioned 3-phenyl-allyl group, and a proline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(3-phenyl-allyl)-proline typically involves the following steps:
Protection of Proline: The proline molecule is first protected by introducing a Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Allylation: The protected proline is then subjected to allylation. This involves the introduction of the 3-phenyl-allyl group at the alpha position. The reaction can be carried out using a palladium-catalyzed allylic substitution reaction, where the allyl group is transferred from an allylic acetate or carbonate to the proline derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain Boc-®-alpha-(3-phenyl-allyl)-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-alpha-(3-phenyl-allyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and purification methods to ensure the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(3-phenyl-allyl)-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the allyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially reduced compounds.
Scientific Research Applications
Boc-®-alpha-(3-phenyl-allyl)-proline has several scientific research applications, including:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its proline backbone.
Industry: Boc-®-alpha-(3-phenyl-allyl)-proline can be used in the production of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(3-phenyl-allyl)-proline involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the proline backbone and 3-phenyl-allyl group contribute to the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
Boc-®-alpha-(3-phenyl-ethyl)-proline: Similar in structure but with an ethyl group instead of an allyl group.
Boc-®-alpha-(3-phenyl-propyl)-proline: Contains a propyl group instead of an allyl group.
Boc-®-alpha-(3-phenyl-methyl)-proline: Features a methyl group in place of the allyl group.
Uniqueness
Boc-®-alpha-(3-phenyl-allyl)-proline is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in asymmetric synthesis and as a versatile building block in organic chemistry.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMUTXFJZDGZLP-SSVWKNEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(C/C=C/C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.